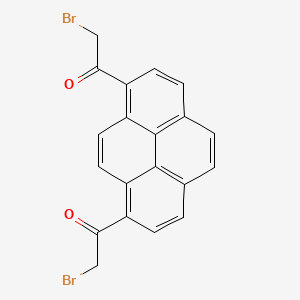
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone is a complex organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone can be synthesized by reacting cupric bromide with 1-acetylpyrene. This reaction introduces the bromoacetyl chromophoric moiety to the pyrene structure, significantly increasing its photoinitiating efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cupric bromide and 1-acetylpyrene under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Polymerization Reactions: It acts as an initiator in the polymerization of certain monomers.
Common Reagents and Conditions
Cupric Bromide: Used in the initial synthesis.
Fluorophores: For labeling and detection purposes.
Photoinitiators: In photopolymerization reactions.
Major Products Formed
Poly(2-ethyl-2-oxazoline): When used as an initiator in bulk polymerization.
Fluoroionophores: In the generation of podand-type fluoroionophores.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a fluorescent labeling agent.
Biology: Employed in the detection of toxins and as a labeling agent for various biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a derivatizing agent in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through its photoinitiating properties. The bromoacetyl groups enhance the efficiency of pyrene, allowing it to absorb light and initiate polymerization reactions. This mechanism involves the generation of reactive intermediates that propagate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromoacetyl)pyrene: A closely related compound with similar photoinitiating properties.
2-Bromo-1-(pyren-2-yl)ethanone: Another pyrene derivative with comparable applications.
Uniqueness
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone is unique due to its dual bromoacetyl groups, which significantly enhance its photoinitiating efficiency compared to other pyrene derivatives. This makes it particularly valuable in applications requiring high photoinitiating efficiency and fluorescence .
Eigenschaften
CAS-Nummer |
86471-07-0 |
|---|---|
Molekularformel |
C20H12Br2O2 |
Molekulargewicht |
444.1 g/mol |
IUPAC-Name |
2-bromo-1-[8-(2-bromoacetyl)pyren-1-yl]ethanone |
InChI |
InChI=1S/C20H12Br2O2/c21-9-17(23)13-5-3-11-1-2-12-4-6-14(18(24)10-22)16-8-7-15(13)19(11)20(12)16/h1-8H,9-10H2 |
InChI-Schlüssel |
FPAZFQWRTMEJSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2)C(=O)CBr)C=CC4=C(C=CC1=C43)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


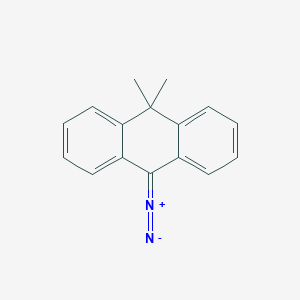
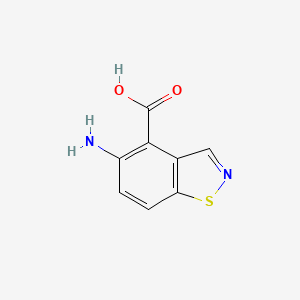
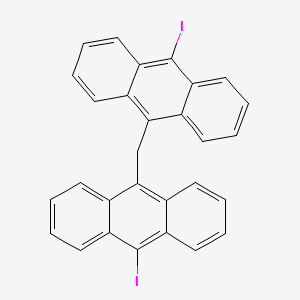
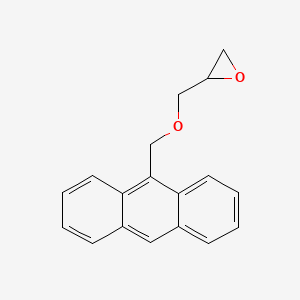
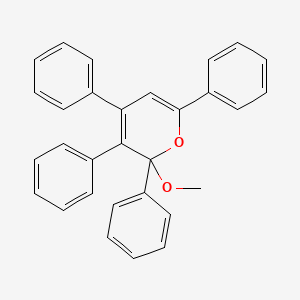
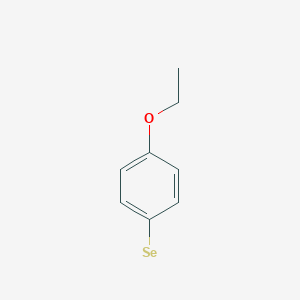
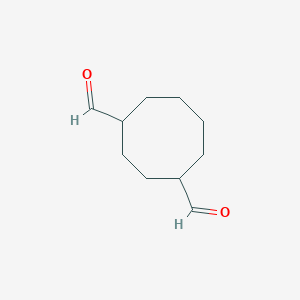
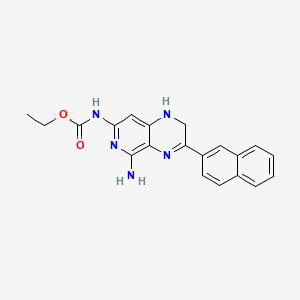
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
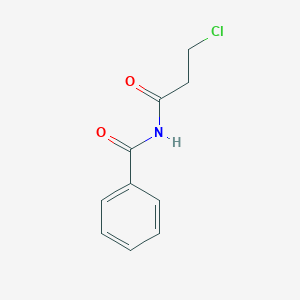
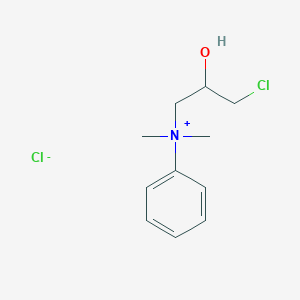
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
